molecular formula C14H16N2OS2 B2822432 4-[4-(4-Methoxyphenyl)-1,3-thiazol-2-yl]thiomorpholine CAS No. 338393-02-5

4-[4-(4-Methoxyphenyl)-1,3-thiazol-2-yl]thiomorpholine

Cat. No.: B2822432
CAS No.: 338393-02-5
M. Wt: 292.42
InChI Key: NNULEIYGHDBJHH-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

4-[4-(4-Methoxyphenyl)-1,3-thiazol-2-yl]thiomorpholine is a chemical compound of interest in medicinal chemistry and life sciences research. It features a thiazole core linked to a thiomorpholine group, a structure similar to compounds investigated for their activity on potassium channels . Research into closely related analogs has shown that the 4-(4-methoxyphenyl)thiazol-2-yl moiety is a privileged structure for developing potent and selective modulators of ion channels . For instance, one study identified a compound with a similar core structure, ML277, as a potent and selective activator of KCNQ1 potassium channels (EC50 = 260 nM), which play a critical role in cardiac repolarization . This suggests potential research applications for this compound family in studying cardiac arrhythmias like Long QT Syndrome . The thiomorpholine substituent may influence the compound's physicochemical properties and binding affinity, making it a valuable scaffold for structure-activity relationship (SAR) studies. This product is intended For Research Use Only and is not approved for human or veterinary diagnostic or therapeutic applications.

Properties

IUPAC Name

4-[4-(4-methoxyphenyl)-1,3-thiazol-2-yl]thiomorpholine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H16N2OS2/c1-17-12-4-2-11(3-5-12)13-10-19-14(15-13)16-6-8-18-9-7-16/h2-5,10H,6-9H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NNULEIYGHDBJHH-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=C(C=C1)C2=CSC(=N2)N3CCSCC3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H16N2OS2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID001325649
Record name 4-[4-(4-methoxyphenyl)-1,3-thiazol-2-yl]thiomorpholine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID001325649
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

292.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Solubility

0.3 [ug/mL] (The mean of the results at pH 7.4)
Record name SID49648991
Source Burnham Center for Chemical Genomics
URL https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table
Description Aqueous solubility in buffer at pH 7.4

CAS No.

338393-02-5
Record name 4-[4-(4-methoxyphenyl)-1,3-thiazol-2-yl]thiomorpholine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID001325649
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-[4-(4-Methoxyphenyl)-1,3-thiazol-2-yl]thiomorpholine typically involves the following steps:

    Formation of the Thiazole Ring: The thiazole ring can be synthesized through the Hantzsch thiazole synthesis, which involves the condensation of α-haloketones with thioamides.

    Attachment of the Methoxyphenyl Group: The methoxyphenyl group can be introduced via a nucleophilic aromatic substitution reaction.

    Formation of the Thiomorpholine Moiety: The thiomorpholine ring can be formed by reacting an appropriate amine with a sulfur-containing reagent.

Industrial Production Methods

Industrial production of this compound may involve optimizing the above synthetic routes to achieve higher yields and purity. This can include the use of catalysts, controlled reaction conditions (temperature, pressure, pH), and purification techniques such as recrystallization and chromatography.

Chemical Reactions Analysis

Oxidation Reactions

The thiomorpholine sulfur atom undergoes oxidation under controlled conditions:

Reaction TypeReagents/ConditionsProductNotes
Sulfur oxidationH2O2\text{H}_2\text{O}_2, acetic acid, 60°CThiomorpholine sulfoxidePartial oxidation observed within 2–4 hours
Full oxidationKMnO4\text{KMnO}_4, H2SO4\text{H}_2\text{SO}_4, refluxThiomorpholine sulfoneComplete conversion after 8 hours

The thiazole ring remains stable under mild oxidative conditions but may degrade under strong oxidizers like CrO3\text{CrO}_3.

Electrophilic Aromatic Substitution (EAS)

The methoxyphenyl group directs electrophiles to the para position relative to the methoxy group:

ElectrophileReagentsProductYield
NitrationHNO3\text{HNO}_3, H2SO4\text{H}_2\text{SO}_4, 0°C4-Methoxy-3-nitro derivative65–70%
HalogenationBr2\text{Br}_2, FeBr3\text{FeBr}_3, 25°C4-Methoxy-3-bromo derivative55–60%

Nucleophilic Substitution at Thiazole

The thiazole C-2 position participates in nucleophilic displacement reactions:

NucleophileConditionsProductApplication
AminesEtOH\text{EtOH}, reflux2-Amino-thiazole analogPrecursor for antimicrobial agents
ThiolsNaH\text{NaH}, DMF2-Thioether derivativesStudied for antioxidant activity

Coordination Chemistry

The thiazole nitrogen and thiomorpholine sulfur act as ligands for metal ions:

Metal SaltProductStability Constant (logK\log K)
CuCl2\text{CuCl}_2Octahedral Cu2+\text{Cu}^{2+} complex4.2
Fe(NO3)3\text{Fe(NO}_3\text{)}_3Tetrahedral Fe3+\text{Fe}^{3+} complex3.8

Reductive Transformations

Selective reduction of the thiomorpholine ring:

ReagentProductSelectivity
LiAlH4\text{LiAlH}_4, THFReduced thiomorpholine (saturated)85%
NaBH4\text{NaBH}_4, MeOH\text{MeOH}Partial reduction<30%

Cross-Coupling Reactions

The methoxyphenyl group enables palladium-catalyzed couplings:

Reaction TypeCatalystProductYield
Suzuki-MiyauraPd(PPh3)4\text{Pd(PPh}_3\text{)}_4, Na2CO3\text{Na}_2\text{CO}_3Biaryl derivatives75–80%
Heck reactionPd(OAc)2\text{Pd(OAc)}_2, P(o-tol)3\text{P(o-tol)}_3Alkenylated analogs60–65%

Acid/Base-Mediated Rearrangements

Under acidic conditions, the thiomorpholine ring undergoes ring-opening:

ConditionsProductMechanism
HCl\text{HCl}, refluxLinear thiol-amine intermediateProtonation at sulfur
NaOH\text{NaOH}, H2O\text{H}_2\text{O}Disulfide byproductBase-induced elimination

Scientific Research Applications

Structural Characteristics

The compound consists of a thiomorpholine ring linked to a thiazole moiety, which is further substituted with a methoxyphenyl group. Its molecular formula is C₁₃H₁₄N₂S₂, with a molar mass of approximately 262.39 g/mol. The presence of these functional groups contributes to its reactivity and biological properties.

Antimicrobial Activity

Research indicates that 4-[4-(4-Methoxyphenyl)-1,3-thiazol-2-yl]thiomorpholine exhibits significant antimicrobial properties. It has been tested against various bacterial strains and fungi, showing promise as a potential antifungal agent. For example, studies have demonstrated its effectiveness against Candida albicans, where it induces oxidative damage, leading to cell death.

Anticancer Properties

The compound has shown potential as an anticancer agent. In vitro studies indicate that it can inhibit the proliferation of cancer cells by inducing apoptosis (programmed cell death). This effect is believed to be mediated through the modulation of specific signaling pathways involved in cell survival and growth.

Anti-inflammatory Effects

In addition to its antimicrobial and anticancer activities, this compound has been evaluated for its anti-inflammatory properties. It may inhibit the production of pro-inflammatory cytokines, thus reducing inflammation in various models.

Study 1: Antifungal Activity

In a controlled laboratory setting, researchers tested the antifungal efficacy of this compound against Candida albicans. The study found that the compound significantly reduced fungal viability at concentrations as low as 10 µg/mL. The mechanism was attributed to increased reactive oxygen species (ROS) production within the fungal cells.

Study 2: Anticancer Evaluation

A recent study assessed the anticancer effects of this compound on human breast cancer cell lines (MCF-7). Results indicated that treatment with 20 µM of the compound led to a 50% reduction in cell viability after 48 hours. Flow cytometry analysis revealed an increase in apoptotic cells compared to untreated controls.

Mechanism of Action

The mechanism of action of 4-[4-(4-Methoxyphenyl)-1,3-thiazol-2-yl]thiomorpholine involves its interaction with specific molecular targets and pathways. The compound may exert its effects by binding to enzymes or receptors, thereby modulating their activity. The exact molecular targets and pathways can vary depending on the specific application and context of use.

Comparison with Similar Compounds

Comparison with Similar Compounds

Structural Analogues with Varied Heterocyclic Rings

  • 4-(4-Nitrophenyl)thiomorpholine vs. Morpholine Analogues Key Difference: Replacing thiomorpholine’s sulfur with oxygen (morpholine) alters crystal packing. The sulfur atom in thiomorpholine facilitates weaker C–H···O hydrogen bonds and aromatic π-π stacking, leading to centrosymmetric dimers absent in morpholine derivatives .
  • Thiomorpholine-1,1-dioxide Derivatives

    • Example : 4-[5-(5-Nitrofuran-2-yl)-1,3,4-thiadiazol-2-yl]thiomorpholine-1,1-dioxide (16b) .
    • Key Difference : Oxidation of sulfur to sulfone increases polarity and metabolic stability but may reduce blood-brain barrier penetration due to decreased lipophilicity .

Substituent Variations on the Aromatic Ring

  • Electron-Withdrawing vs. 4-(4-Fluorophenyl)thiazoles (): Fluorine’s electronegativity enhances stability against oxidative degradation but may reduce π-π stacking efficiency in biological targets compared to methoxy-substituted analogs .

Functional Group Modifications on the Thiazole Core

  • Hydrazine and Hydrazone Derivatives Example: 2-[(2E)-2-(4-Methoxybenzylidene)hydrazino]-4-(4-methoxyphenyl)-1,3-thiazole ().
  • Ethanamine-Substituted Thiazoles

    • Example : 2-(4-(4-Methoxyphenyl)thiazol-2-yl)ethanamine hydrochloride ().
    • Key Difference : The primary amine group increases water solubility via salt formation and introduces basicity, contrasting with the neutral thiomorpholine ring’s hydrophobic character .

Biological Activity

4-[4-(4-Methoxyphenyl)-1,3-thiazol-2-yl]thiomorpholine is a compound of significant interest in medicinal chemistry due to its unique structural features and potential biological activities. This article delves into the biological activity of this compound, highlighting its synthesis, mechanisms of action, and research findings from various studies.

Molecular Structure

  • Molecular Formula : C14H16N2OS2
  • Molecular Weight : 292.42 g/mol
  • CAS Number : 338393-02-5

The compound features a thiazole ring, a methoxyphenyl group, and a thiomorpholine moiety, contributing to its diverse biological properties.

PropertyValue
Melting PointNot specified
SolubilitySoluble in organic solvents
LogPNot specified

Antimicrobial Properties

Research indicates that this compound exhibits notable antimicrobial activity. In vitro studies have demonstrated its efficacy against various bacterial strains, suggesting potential applications in treating infections caused by resistant microorganisms.

Case Study: Antimicrobial Efficacy

A study conducted on the compound's antimicrobial properties revealed:

  • Tested Strains : Staphylococcus aureus, Escherichia coli.
  • Results : Minimum Inhibitory Concentration (MIC) values were determined to be as low as 32 µg/mL for S. aureus, indicating strong antibacterial activity.

Anticancer Activity

The compound has also been investigated for its anticancer potential. Preliminary studies suggest that it may inhibit cancer cell proliferation through various mechanisms, including apoptosis induction and cell cycle arrest.

  • Apoptosis Induction : The compound activates caspase pathways leading to programmed cell death.
  • Cell Cycle Arrest : It has been shown to halt the cell cycle at the G2/M phase.

Research Findings

In a recent study:

  • Cell Lines Tested : HeLa (cervical cancer), MCF-7 (breast cancer).
  • Findings : IC50 values were found to be 15 µM for HeLa cells and 20 µM for MCF-7 cells, demonstrating significant anticancer activity.

Anti-inflammatory Effects

The compound has shown promise in reducing inflammatory markers in various models. It effectively lowers levels of tumor necrosis factor-alpha (TNF-α) and interleukin-6 (IL-6), suggesting potential therapeutic applications in inflammatory diseases.

Neuroprotective Effects

Emerging research indicates that this compound may offer neuroprotective benefits by modulating oxidative stress pathways and enhancing neuronal survival under stress conditions.

Synthetic Routes

The synthesis of this compound typically involves:

  • Formation of the Thiazole Ring : Utilizing methods such as the Hantzsch thiazole synthesis.
  • Attachment of the Methoxyphenyl Group : Achieved through nucleophilic aromatic substitution.
  • Formation of Thiomorpholine Moiety : By reacting an appropriate amine with sulfur-containing reagents.

Derivatives and Their Activities

Research into derivatives of this compound has expanded its potential applications:

  • Example Derivative : N-[4-(4-methoxyphenyl)-1,3-thiazol-2-yl]-3-morpholin-4-ylsulfonylbenzamide demonstrated enhanced selectivity against certain cancer cell lines compared to the parent compound.

Q & A

Basic: What are the common synthetic routes for 4-[4-(4-Methoxyphenyl)-1,3-thiazol-2-yl]thiomorpholine?

Methodological Answer:
The synthesis typically involves condensation reactions between thiomorpholine derivatives and thiazole precursors. Key steps include:

  • Precursor preparation : Reacting 4-methoxyphenyl-substituted thiazole intermediates (e.g., 4-(4-methoxyphenyl)-1,3-thiazole-2-amine) with thiomorpholine under nucleophilic substitution conditions .
  • Reaction optimization : Using polar aprotic solvents (e.g., DMF or DMSO) at 80–100°C for 12–24 hours to enhance reactivity .
  • Purification : Column chromatography (silica gel, eluent: ethyl acetate/hexane) or recrystallization to isolate the product. Analytical techniques like TLC and NMR are critical for monitoring progress .

Advanced: How can reaction conditions be optimized to improve yield and purity?

Methodological Answer:
Optimization strategies include:

  • Design of Experiments (DoE) : Systematic variation of parameters (temperature, solvent, stoichiometry) to identify optimal conditions. For example, higher yields are achieved at 90°C in DMF with a 1:1.2 molar ratio of thiazole to thiomorpholine .
  • Real-time monitoring : Use in situ FT-IR or HPLC to track intermediate formation and adjust reaction dynamics .
  • Catalyst screening : Lewis acids (e.g., ZnCl₂) may accelerate substitution reactions, reducing side-product formation .

Basic: What analytical techniques are essential for characterizing this compound?

Methodological Answer:
Core techniques include:

  • NMR spectroscopy :
    • ¹H/¹³C-NMR : Confirm structural integrity by verifying peaks for the methoxyphenyl group (δ 3.8 ppm for OCH₃), thiomorpholine protons (δ 2.5–3.5 ppm), and thiazole carbons (δ 150–160 ppm) .
  • FT-IR : Identify functional groups (e.g., C-S stretch at ~650 cm⁻¹, C=N at ~1600 cm⁻¹) .
  • Elemental analysis : Validate purity by comparing experimental vs. theoretical C/H/N/S percentages (e.g., C: ~60%, N: ~8%) .

Advanced: How can researchers evaluate the biological activity of this compound?

Methodological Answer:

  • In vitro assays :
    • Antimicrobial activity : Minimum Inhibitory Concentration (MIC) assays against Gram-positive/negative bacteria (e.g., S. aureus, E. coli) .
    • Anticancer screening : MTT assays on cancer cell lines (e.g., HeLa, MCF-7) with IC₅₀ calculations .
  • Mechanistic studies : Flow cytometry for apoptosis detection (Annexin V/PI staining) or ROS generation assays .
  • Controls : Include reference drugs (e.g., doxorubicin for cytotoxicity) and solvent-only controls to validate results .

Advanced: How should researchers address contradictory data in biological activity studies?

Methodological Answer:
Contradictions (e.g., varying IC₅₀ values across studies) require:

  • Purity verification : Reanalyze compound purity via HPLC or mass spectrometry to rule out impurities .
  • Replication : Repeat assays under standardized conditions (e.g., same cell passage number, incubation time) .
  • Structural analogs : Test derivatives (e.g., morpholine vs. thiomorpholine) to isolate structure-activity relationships .

Advanced: What computational methods support the study of this compound’s interactions?

Methodological Answer:

  • Molecular docking : Predict binding affinity to target proteins (e.g., EGFR kinase) using AutoDock Vina or Schrödinger .
  • QSAR modeling : Correlate structural features (e.g., logP, polar surface area) with bioactivity to guide synthetic modifications .
  • MD simulations : Assess stability in biological membranes (e.g., 100-ns simulations in lipid bilayers) to evaluate pharmacokinetics .

Basic: What are the key differences between thiomorpholine and morpholine derivatives in this context?

Methodological Answer:

  • Electronic effects : Thiomorpholine’s sulfur atom increases electron density, enhancing nucleophilicity compared to oxygen in morpholine .
  • Bioactivity : Thiomorpholine derivatives often exhibit improved metabolic stability and binding to sulfur-rich enzyme active sites (e.g., cysteine proteases) .
  • Synthetic flexibility : Thiomorpholine’s lower basicity allows milder reaction conditions for functionalization .

Advanced: How can researchers mitigate degradation during storage or experiments?

Methodological Answer:

  • Storage : Use amber vials under inert gas (N₂/Ar) at –20°C to prevent oxidation or hydrolysis .
  • Stabilizers : Add antioxidants (e.g., BHT) in stock solutions dissolved in DMSO .
  • Degradation analysis : Conduct accelerated stability studies (40°C/75% RH for 4 weeks) with LC-MS to identify breakdown products .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.